1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
Overview
Description
Synthesis Analysis
The synthesis of 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- involves a cooled (0° C.), stirred solution of 2-(methylsulfonyl)-1H-benzimidazole in DMF. Sodium hydride (NaH) is added in several portions. After 1 hour, iodomethane is added. The cooling bath is removed and stirring is continued for 18 hours.Molecular Structure Analysis
The molecular formula of 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- is C9H10N2O2S . The InChI code is 1S/C9H10N2O2S/c1-11-8-6-4-3-5-7 (8)10-9 (11)14 (2,12)13/h3-6H,1-2H3 . The molecular weight is 210.26 g/mol .Physical And Chemical Properties Analysis
1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- is a solid at 20 degrees Celsius . It has a melting point of 132.0 to 136.0 °C . The compound is moisture sensitive and should be stored under inert gas .Scientific Research Applications
Mechanism of Action and Biological Impact
1H-Benzimidazole derivatives are known for their significant biological activities. They act as specific inhibitors of microtubule assembly, binding to tubulin, a microtubule's heterodimeric subunit. This property has been extensively studied in the context of antifungal benzimidazoles, leveraging these compounds as tools to elucidate tubulin structure and the organization and function of microtubules. Such research contributes to understanding the benzimidazole binding site on the tubulin molecule, impacting studies in fungal cell biology and molecular genetics (Davidse, 1986).
Anticancer Potential
Benzimidazole derivatives exhibit a broad range of biological activities, including anticancer properties. Their structure, resembling the naturally occurring purine bases, makes them effective in cancer treatment through mechanisms like DNA intercalation, acting as alkylating agents, tubulin inhibitors, and more. These mechanisms underscore benzimidazole derivatives' utility in designing targeted anticancer therapies. The versatility of these compounds, based on their substituent modifications, opens avenues for novel anticancer agents with improved efficacy and selectivity (Akhtar et al., 2019).
Chemical Variability and Complex Formation
The chemistry of benzimidazole derivatives like 2,6-bis-(benzimidazol-2-yl)-pyridine showcases fascinating variability, impacting their properties and potential applications. These compounds form various complexes, exhibiting unique spectroscopic properties, structures, and biological activities. This diversity points to unexplored areas of research that could yield new insights into benzimidazole derivatives' applications in medicinal chemistry and beyond (Boča et al., 2011).
Pharmacological Activities
The pharmacological significance of benzimidazole derivatives extends across various therapeutic areas. These compounds possess a wide spectrum of activities, from antimicrobial to anticancer, showcasing their potential as chemotherapeutic agents. The structural similarity of benzimidazoles to active biomolecules underpins their importance in drug design, offering pathways to synthesize derivatives that address diverse clinical conditions with high safety and efficacy profiles (Brishty et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-methyl-2-methylsulfonylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-8-6-4-3-5-7(8)10-9(11)14(2,12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZVTXFWEKBHBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348796 | |
Record name | 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- | |
CAS RN |
61078-14-6 | |
Record name | 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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